D-Glucose-13C6,d7
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Overview
Description
D-Glucose-13C6,d7 is a labeled compound where all carbon atoms are replaced with the stable isotope 13C, and certain hydrogen atoms are replaced with deuterium (d7). This labeling enhances its detectability in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), making it a valuable tool for studying metabolic pathways, enzyme activities, and chemical structure elucidation.
Synthesis Analysis
The synthesis of D-Glucose-13C6,d7 can be achieved through various methods. One notable approach involves the use of D-glucose as a bio-renewable methine source in the synthesis of benzimidazoles via oxidative cyclization, demonstrating D-glucose's versatility as a starting material for complex organic syntheses (Raja et al., 2020). Another method includes the biosynthesis of glucose-d-13C6 by fermentation using methylotrophic yeast with methanol-13C, showcasing an effective way to incorporate 13C into glucose (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure and chemical shift tensors of D-Glucose-13C6,d7 have been extensively studied using solid-state NMR spectroscopy. Such analyses provide essential insights into the compound's crystalline forms and are crucial for understanding its behavior in various chemical environments (BrouwerDarren et al., 2011).
Chemical Reactions and Properties
D-Glucose-13C6,d7 participates in numerous chemical reactions, serving as a precursor for synthesizing various organic compounds. For instance, it has been used in the synthesis of benzimidazoles, demonstrating its reactivity and utility in producing biologically active molecules (Raja et al., 2020). Its isotopic labeling also allows for detailed reaction mechanism studies, including isomerization and transformation processes.
Safety And Hazards
Future Directions
D-Glucose-13C6,d7 serves a variety of applications. It has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . It can also be used to trace glucose-related synthetic catabolism .
Relevant Papers Several papers have been published on D-Glucose-13C6,d7. For instance, a study on the Mediterranean fruit fly used D-Glucose-13C6,d7 to identify and quantify amino acids . Another study used it to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
properties
IUPAC Name |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VVZLUFAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-13C6,d7 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.